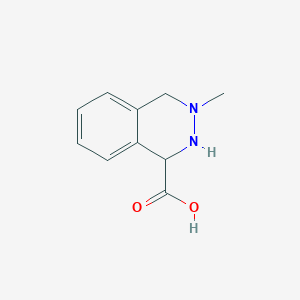
3-Methyl-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid is a heterocyclic compound with the molecular formula C10H12N2O2 This compound is characterized by a phthalazine ring system, which is a bicyclic structure containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with cyclic anhydrides, followed by methylation and subsequent oxidation steps. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Methyl-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-Methyl-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its structure allows it to interact with various receptors, influencing cellular signaling and function .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Shares a similar tetrahydro structure but differs in the ring system and functional groups.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with neuroprotective properties.
Uniqueness: 3-Methyl-1,2,3,4-tetrahydrophthalazine-1-carboxylic acid is unique due to its specific phthalazine ring system and the presence of both a methyl group and a carboxylic acid group. These structural features confer distinct chemical reactivity and biological activity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
3-methyl-2,4-dihydro-1H-phthalazine-1-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-12-6-7-4-2-3-5-8(7)9(11-12)10(13)14/h2-5,9,11H,6H2,1H3,(H,13,14) |
Clé InChI |
YIZURCHKNSOHRU-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2=CC=CC=C2C(N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(1Z)-N-[4-(4-chlorobenzyl)piperazin-1-yl]ethanimidoyl}phenol](/img/structure/B14086066.png)
![3-methyl-7-nonyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14086072.png)
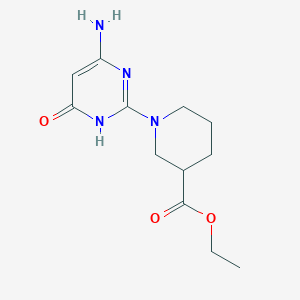
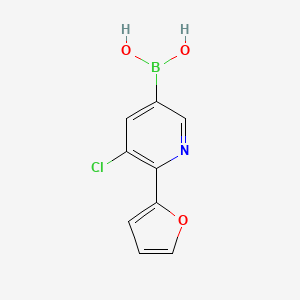
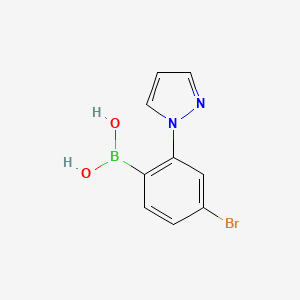
![7-Bromo-1-(4-chlorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086124.png)
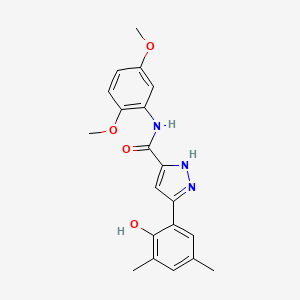
![5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14086130.png)
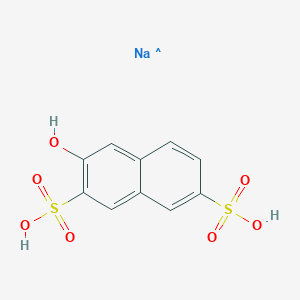
![2',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14086145.png)
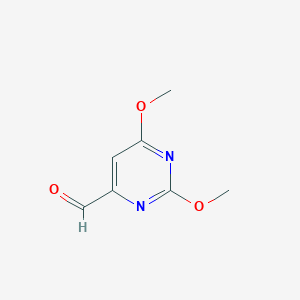
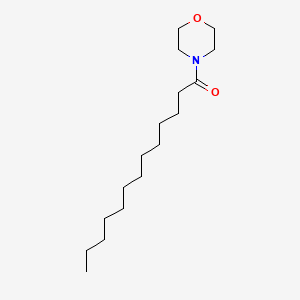
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate](/img/structure/B14086156.png)
![methyl (8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B14086157.png)
